1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Description
1-(4-Tert-butylphenyl)prop-2-yn-1-ol (CAS: 159424-05-2) is a propargyl alcohol derivative characterized by a tert-butyl-substituted aromatic ring. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol . The tert-butyl group at the para position of the phenyl ring confers steric bulk and electron-donating properties, influencing both physical characteristics and reactivity. Its structural analogs, however, are synthesized using HBF₄-catalyzed coupling or Grignard reactions .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPCBWQFWORLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245678 | |
| Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-02-6 | |
| Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenylacetylene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents such as tetrahydrofuran or ethanol
Catalyst: Base catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form the corresponding ketone, 3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one.
Key Conditions and Outcomes:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MnO₂ | Acetone, RT, 12–24 h | 3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one | 86% | |
| CrO₃ | Acidic medium | Ketone derivatives (predicted) | – | – |
Mechanism :
The reaction proceeds via dehydrogenation, where MnO₂ acts as a mild oxidizing agent, selectively oxidizing the alcohol to a ketone without affecting the alkyne group .
Reduction Reactions
The alkyne group can be reduced to an alkene or alkane under catalytic hydrogenation.
Key Conditions and Outcomes:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25–60°C, 1–3 atm | 1-(4-tert-butylphenyl)prop-1-en-1-ol (cis/trans) | – | |
| Lindlar catalyst | H₂, quinoline | cis-Alkene | – | – |
Notes :
-
Full hydrogenation to the alkane (1-(4-tert-butylphenyl)propan-1-ol) requires harsher conditions (e.g., PtO₂) .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions.
Key Conditions and Outcomes:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | DCM, RT, 2–4 h | 1-(4-tert-butylphenyl)prop-2-yn-1-yl chloride | – | |
| PBr₃ | Ether, 0°C to RT | Corresponding bromide | – | – |
Mechanism :
Thionyl chloride converts the –OH group to a chloride via an intermediate chlorosulfite, releasing SO₂ and HCl .
Alkyne-Specific Reactions
The terminal alkyne undergoes additions and couplings.
Hydration
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HgSO₄/H₂SO₄ | Aqueous H₂SO₄, 80°C | 1-(4-tert-butylphenyl)propan-2-one | – |
Mechanism :
Acid-catalyzed hydration follows Markovnikov addition, forming a ketone via a mercurinium ion intermediate .
Sonogashira Coupling
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | THF, NEt₃, RT | Aryl-alkynyl derivatives | 98% |
Example :
Coupling with aryl halides forms extended conjugated systems, useful in material science .
Biological Relevance
While primarily a synthetic intermediate, derivatives of this compound have shown:
Scientific Research Applications
1-(4-Tert-butylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and propynyl groups allows for various interactions at the molecular level, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, highlighting differences in substituents, molecular properties, and reactivity:
Structural and Electronic Effects
- Electronic Effects :
Reactivity Comparison
- HBF₄-Catalyzed Reactions :
- Etherification: 1-(4-Methoxyphenyl)prop-2-yn-1-ol forms ethers with tert-butanol (9% yield) and phenol (63% yield) under acidic conditions .
Physical Properties
- Boiling Points: Not explicitly reported, but liquid analogs (e.g., 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol ) suggest lower volatility compared to solid tert-butyl derivatives.
- Solubility : tert-butyl groups enhance hydrophobicity, reducing aqueous solubility relative to methoxy or hydroxyl-substituted analogs.
Biological Activity
1-(4-Tert-butylphenyl)prop-2-yn-1-ol, also known by its CAS number 86604-02-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 188.27 g/mol. Structurally, it features a propargyl alcohol moiety characterized by a terminal alkyne and an alcohol functional group, which contributes to its unique reactivity and biological properties. The tert-butyl group enhances the hydrophobic nature of the molecule, influencing its solubility and interactions within biological systems.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound acts as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. These enzymes are pivotal in drug metabolism, suggesting that this compound could significantly impact pharmacokinetics by altering the metabolism of co-administered drugs.
Anticancer Potential
Additionally, there is emerging interest in the anticancer properties of this compound. It is hypothesized that the compound may influence cellular pathways involved in cancer progression, although detailed studies are scarce. The presence of the hydroxyl group in its structure may facilitate interactions with cellular targets that are crucial in cancer biology.
The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The unique combination of functional groups allows for various interactions at the molecular level, potentially modulating pathways involved in drug metabolism and cellular processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Tert-butylphenyl)prop-2-en-1-ol | Contains a double bond instead of a triple bond | Potentially similar biological activities |
| 1-(4-Tert-butylphenyl)prop-1-yn-1-ol | Hydroxyl group at a different position | Similar pharmacological interests |
| 1-(4-Tert-butylphenyl)prop-2-one | Contains a carbonyl group instead of hydroxyl | Different metabolic pathways |
Q & A
Advanced Research Question
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays. Analogous tert-butylphenyl derivatives show activity via hydrophobic interactions with enzyme pockets .
- Cytotoxicity Studies : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structural analogs exhibit IC₅₀ values of 10–50 µM .
- SAR Studies : Modify the propargyl group (e.g., halogenation) to enhance bioactivity.
Basic Research Question
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Neutralize propargyl alcohols with aqueous base before disposal.
- First Aid : Immediate rinsing with water for skin/eye contact .
How can computational modeling predict the reactivity of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess stability of tautomers (e.g., keto-enol).
- Molecular Docking : Simulate interactions with biological targets (e.g., estrogen receptors) to prioritize synthesis of derivatives .
- Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic/nucleophilic attack .
What are the common derivatization pathways for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
